molecular formula C21H20N2O3 B13826718 5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one

5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one

Cat. No.: B13826718
M. Wt: 348.4 g/mol
InChI Key: FCAXIMLOEHPSKC-HYARGMPZSA-N
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Description

5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyridinone ring through cyclization reactions.
  • Introduction of the ethyl and phenyl groups via alkylation and arylation reactions.
  • Hydroxylation and imidoylation to introduce the hydroxy and N-hydroxyethanimidoyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The imidoyl group can be reduced to amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imidoyl group may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the pyridinone ring and the hydroxyethanimidoyl group may contribute to its biological activity.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Similar compounds have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, 5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy and imidoyl groups could form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2(1H)-pyridinone: Known for its chelating properties and use in treating iron overload.

    1,6-diphenyl-2(1H)-pyridinone: Studied for its potential as an anti-inflammatory agent.

    N-hydroxyethanimidoyl derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

5-ethyl-4-hydroxy-3-(N-hydroxyethanimidoyl)-1,6-diphenyl-2(1H)-pyridinone is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one

InChI

InChI=1S/C21H20N2O3/c1-3-17-19(15-10-6-4-7-11-15)23(16-12-8-5-9-13-16)21(25)18(20(17)24)14(2)22-26/h4-13,24,26H,3H2,1-2H3/b22-14+

InChI Key

FCAXIMLOEHPSKC-HYARGMPZSA-N

Isomeric SMILES

CCC1=C(N(C(=O)C(=C1O)/C(=N/O)/C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=C(N(C(=O)C(=C1O)C(=NO)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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